molecular formula C6H8F3NO2S B2843789 (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide CAS No. 1823352-87-9

(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide

Cat. No. B2843789
CAS RN: 1823352-87-9
M. Wt: 215.19
InChI Key: XMNFTWZDJNNLIY-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide, also known as TTA, is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. TTA belongs to the class of spirocyclic compounds, which are characterized by a unique structure that includes a cyclic core and a spiro center. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide is not fully understood, but it is believed to be related to its ability to bind to certain proteins and enzymes. (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide has been shown to selectively bind to the active site of certain enzymes, which can inhibit their activity. In addition, (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
Biochemical and Physiological Effects:
(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which can reduce inflammation. In addition, (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide has been shown to have antitumor and antiviral properties, which make it a potential candidate for the treatment of cancer and viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide in lab experiments is its selectivity for certain proteins and enzymes. This allows for the visualization of specific cellular processes and the inhibition of specific enzymatic activity. In addition, (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide. One area of research is the development of more efficient synthesis methods for (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide. Another area of research is the identification of new biological targets for (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide, which can expand its potential applications in scientific research. In addition, further studies are needed to fully understand the mechanism of action of (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide and its potential applications in the treatment of various diseases. Finally, the development of new fluorescent probes based on (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide can lead to new imaging techniques for biological systems.

Synthesis Methods

The synthesis of (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide can be achieved through a multistep process, which involves the reaction of various starting materials. One of the most common methods for synthesizing (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide is the reaction of 3,3,3-trifluoro-2-hydroxypropanal with thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with hydrogen peroxide to form the desired compound. Other methods include the reaction of 3,3,3-trifluoro-2-hydroxypropanal with thioacetamide or thiosemicarbazone in the presence of a base.

Scientific Research Applications

(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological systems. (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide has been shown to selectively bind to certain proteins and enzymes, which allows for the visualization of specific cellular processes. In addition, (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. (3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide has also been shown to have antitumor and antiviral properties, which make it a potential candidate for the treatment of cancer and viral infections.

properties

IUPAC Name

(3R)-3-(trifluoromethyl)-2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2S/c7-6(8,9)4-5(1-10-2-5)3-13(4,11)12/h4,10H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNFTWZDJNNLIY-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CS(=O)(=O)C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2(CN1)CS(=O)(=O)[C@H]2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide

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